molecular formula C28H16N2O12 B13738470 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid

5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13738470
M. Wt: 572.4 g/mol
InChI Key: SGXYUGACPSOISY-UHFFFAOYSA-N
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Description

5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by carboxylation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks (MOFs).

Mechanism of Action

The mechanism by which 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Methylenediisophthalic Acid: Similar in structure but lacks the nitro groups.

    5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic Acid: Contains hydroxyl groups instead of nitro groups.

Uniqueness

The presence of both nitro and carboxylic acid groups in 5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C28H16N2O12

Molecular Weight

572.4 g/mol

IUPAC Name

5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C28H16N2O12/c31-25(32)17-5-15(6-18(9-17)26(33)34)13-1-3-21(23(11-13)29(39)40)22-4-2-14(12-24(22)30(41)42)16-7-19(27(35)36)10-20(8-16)28(37)38/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

SGXYUGACPSOISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])C3=C(C=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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